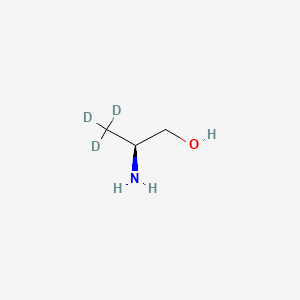

s(+)-2-Amino-1-propanol-3,3,3-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

s(+)-2-Amino-1-propanol-3,3,3-d3: is a deuterated analog of 2-amino-1-propanol, where three hydrogen atoms are replaced by deuterium. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be useful in studies involving metabolic pathways, reaction mechanisms, and as a tracer in biochemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of s(+)-2-Amino-1-propanol-3,3,3-d3 typically involves the deuteration of 2-amino-1-propanol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to achieve efficient deuterium incorporation.

Analyse Chemischer Reaktionen

Types of Reactions: s(+)-2-Amino-1-propanol-3,3,3-d3 can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo compounds.

Reduction: The compound can be reduced to form deuterated alcohols or amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products:

Oxidation: Formation of deuterated aldehydes or ketones.

Reduction: Formation of deuterated primary or secondary amines.

Substitution: Formation of deuterated halides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: s(+)-2-Amino-1-propanol-3,3,3-d3 is used as a chiral building block in the synthesis of complex organic molecules. Its deuterated form allows for detailed studies of reaction mechanisms and kinetic isotope effects.

Biology: In biological research, this compound serves as a tracer to study metabolic pathways and enzyme activities. The incorporation of deuterium provides insights into the dynamics of biochemical processes.

Medicine: this compound is used in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties such as increased metabolic stability and reduced toxicity.

Industry: In industrial applications, this compound is used in the production of deuterated solvents and reagents, which are essential for nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Wirkmechanismus

The mechanism of action of s(+)-2-Amino-1-propanol-3,3,3-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic processes due to the kinetic isotope effect. This effect can lead to changes in the stability and reactivity of the compound, making it a valuable tool in studying enzyme mechanisms and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

2-Amino-1-propanol: The non-deuterated analog of s(+)-2-Amino-1-propanol-3,3,3-d3.

2-Amino-2-methyl-1-propanol: A structurally similar compound with a methyl group instead of deuterium.

2-Amino-1-butanol: A homologous compound with an additional carbon atom in the chain.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct isotopic properties. These properties make it particularly useful in studies requiring isotopic labeling, such as NMR spectroscopy and mass spectrometry. The deuterium atoms also contribute to the compound’s stability and reactivity, offering advantages in various scientific and industrial applications.

Biologische Aktivität

s(+)-2-Amino-1-propanol-3,3,3-d3, also known as L-alaninol, is an isotopically labeled form of the amino alcohol 2-amino-1-propanol. This compound has garnered attention in various fields including medicinal chemistry and biochemistry due to its potential biological activities and applications. Below is a detailed examination of its biological activity, including data tables and relevant research findings.

This compound has the following chemical properties:

- Molecular Formula : C₃H₉NO

- Molar Mass : 75.11 g/mol

- CAS Number : 118856061

- Structure : The compound features a chiral center, making it a useful chiral auxiliary in organic synthesis.

1. Chiral Auxiliary in Synthesis

s(+)-2-Amino-1-propanol is primarily used as a chiral auxiliary in the synthesis of various pharmaceutical compounds. Its ability to induce chirality in reactions makes it valuable in creating enantiomerically pure products, which is crucial in drug development .

2. Role in Drug Development

The compound serves as an intermediate in the synthesis of antibiotics such as Levofloxacin. This highlights its importance in pharmaceutical chemistry where it contributes to the development of essential therapeutic agents .

1. Antimicrobial Activity

Research indicates that derivatives of s(+)-2-amino-1-propanol exhibit significant antimicrobial properties. A study focused on its derivatives demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections .

2. Neuroprotective Effects

There is emerging evidence that s(+)-2-amino-1-propanol may exert neuroprotective effects. In vitro studies have shown that it can enhance neuronal survival under stress conditions, possibly through modulation of neurotransmitter systems .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a controlled study, derivatives of s(+)-2-amino-1-propanol were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, with certain derivatives showing activity comparable to standard antibiotics.

Case Study 2: Neuroprotection

A study investigating the neuroprotective properties of s(+)-2-amino-1-propanol involved exposing neuronal cultures to oxidative stress. The treatment with s(+)-2-amino-1-propanol resulted in a significant reduction in cell death and improved cell viability compared to untreated controls.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3,3,3-trideuteriopropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMMTJMQCTUHRP-SRQSVDBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

78.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.